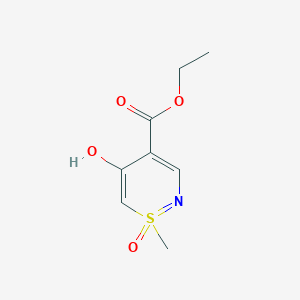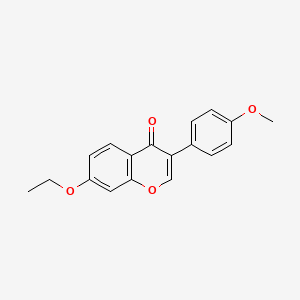
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Effects
The compound has been identified in studies related to its isolation from natural sources, such as Belamcanda chinensis , known for antimicrobial and anti-inflammatory properties. The structure of these compounds, including 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, allows for inter- and intramolecular hydrogen bonding, which could be pivotal in their bioactivity. This feature suggests a potential application in developing treatments or supplements with antimicrobial and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Phototransformation and Photoproduct Applications
Phototransformation studies of similar compounds have shown the ability to produce photoproducts with unique chemical structures through regioselective photocyclisation. This process results in compounds with potential applications in the development of new materials or chemicals with specific light-responsive properties. The observed dealkoxylation during irradiation suggests a pathway for modifying the compound's structure and functionality through light exposure, indicating a potential for use in photochemical applications and the synthesis of complex organic molecules (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antimicrobial Activity and Molecular Docking
Synthesis studies have extended into derivatives of this compound, showcasing significant antibacterial and antifungal activities. Molecular docking analyses with crystal structures of oxidoreductase proteins suggest that these compounds can interact with biological targets, hinting at their potential therapeutic applications. This research direction underscores the possibility of using such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Environmental Sensitivity and Fluorescence Applications
The compound exhibits unique fluorescence properties that are highly sensitive to the solvent environment. This characteristic makes it a candidate for developing new fluorogenic sensors, which could be valuable in analytical chemistry, environmental monitoring, and biomedical imaging. The strong fluorescence in protic solvents, compared to almost non-fluorescent behavior in aprotic solvents, suggests its utility in designing environment-sensitive probes for detecting specific chemical or biological conditions (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Propiedades
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-15-17(10-14)22-11-16(18(15)19)12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJVDCZTCJXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE](/img/structure/B2550965.png)

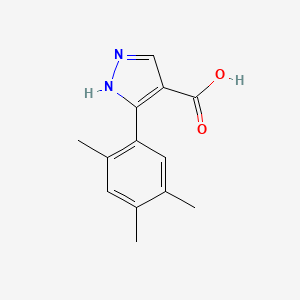
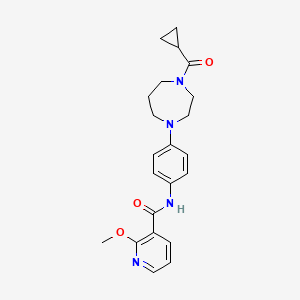
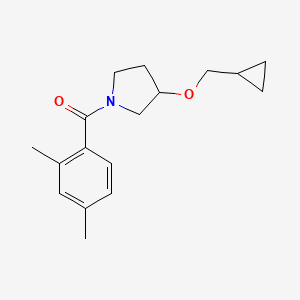
![methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2550971.png)
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
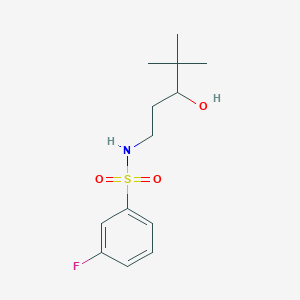
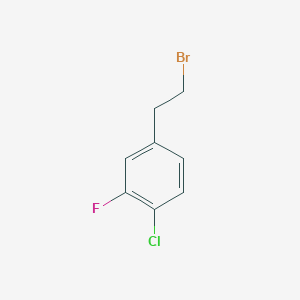
![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2550978.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
